Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate
Description
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is a cyclohexane derivative featuring:
- Ester group at position 1 (COOCH₃).
- (Benzyloxy)methyl substituent at position 1 (-CH₂-O-CH₂-C₆H₅).
- Methylidene group (=CH₂) at position 4, introducing a double bond.
This structure combines reactivity from the ester, benzyl ether, and alkene groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H22O3 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
methyl 4-methylidene-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-14-8-10-17(11-9-14,16(18)19-2)13-20-12-15-6-4-3-5-7-15/h3-7H,1,8-13H2,2H3 |
InChI Key |
ROTAUBJXSDNGMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=C)CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Benzyloxymethyl Group: Susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling deprotection to expose hydroxyl groups .
- Methylidene (=CH₂) : Prone to electrophilic additions (e.g., epoxidation, halogenation) and Diels-Alder reactions.
- Applications : Likely intermediate in pharmaceuticals or agrochemicals due to modular functional groups.
Comparison with Analogs
- Rigid bicyclo[2.2.2]octane framework restricts conformational flexibility, useful in drug design for target specificity.
- Carbamate group (protected amine) allows controlled amine release under acidic/basic conditions.
Amino-Substituted Cyclohexane : Basic amino group (-NH₂) enhances solubility in polar solvents and enables peptide coupling. Simpler structure compared to the target, lacking steric hindrance from benzyloxymethyl.
- 4-Oxo group facilitates nucleophilic attacks (e.g., Grignard additions) and reductions (e.g., NaBH₄).
- 4-Methoxyphenyl introduces electron-donating effects, altering electronic properties vs. the target’s benzyloxymethyl.
- Double bond at C3 enables bromination and epoxidation, similar to the target’s methylidene reactivity.
- Lacks steric bulk, favoring reactions at the alkene site.
- Bromine atom supports cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
- Fully saturated cyclohexane reduces strain compared to the target’s methylidene.
Biological Activity
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate (CAS Number: 2866354-46-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C17H22O3. The structure features a cyclohexane ring with a methylidene group and a benzyloxy methyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Similar compounds in the aryl alkanoate category have demonstrated low local toxicity and non-systemic toxicity through mechanisms such as nonpolar narcosis, where substances interact reversibly with biological membranes . The specific pathways and receptors engaged by this compound require further elucidation through experimental studies.
Biological Activity Findings
Research on related compounds suggests that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures often show anti-inflammatory properties, suggesting that this compound may modulate inflammatory pathways.
- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines could reveal its potential as an anticancer agent.
Data Tables
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This finding supports its potential application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
